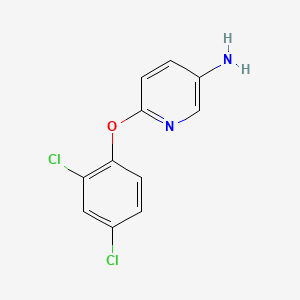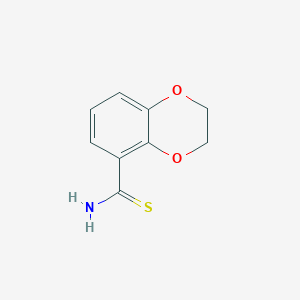
2,2'3,4,4'-pentahydroxy benzophenone
Übersicht
Beschreibung
2,2’,3,4,4’-Pentahydroxybenzophenone is an organic compound belonging to the class of substituted benzophenones. It contains five hydroxy groups attached to the benzene rings, making it a polyhydroxybenzophenone. This compound is known for its UV-absorbing properties and is used in various applications, including sunscreens and UV stabilizers .
Vorbereitungsmethoden
2,2’,3,4,4’-Pentahydroxybenzophenone can be synthesized through several methods. One common method involves the reaction of 2,3,4-trihydroxybenzoic acid with resorcinol in the presence of zinc chloride and phosphorous oxychloride at 70–80°C for 1.5 hours, yielding a 65% product . Another method uses a mixture of polyphosphoric acid and 85% phosphoric acid at 27°C, followed by the addition of phosphorous trichloride and heating at 60°C for 16 hours .
Analyse Chemischer Reaktionen
2,2’,3,4,4’-Pentahydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,4’-Pentahydroxybenzophenone is widely used in scientific research due to its UV-absorbing properties. It is used as an active ingredient in sunscreens to protect the skin from harmful UV radiation. Additionally, it is used as a stabilizer in plastics, resins, and adhesives to prevent degradation caused by UV light. In analytical chemistry, it is used as a standard for UV-visible spectroscopy and high-performance liquid chromatography.
Wirkmechanismus
The mechanism of action of 2,2’,3,4,4’-Pentahydroxybenzophenone involves its ability to absorb UV radiation. The hydroxy groups on the benzene rings absorb UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the dissipation of energy as heat, protecting the underlying material or skin from UV-induced damage .
Vergleich Mit ähnlichen Verbindungen
2,2’,3,4,4’-Pentahydroxybenzophenone is unique due to its five hydroxy groups, which provide strong UV-absorbing properties. Similar compounds include:
2,2’,4,4’-Tetrahydroxybenzophenone: Contains four hydroxy groups and is also used as a UV absorber.
2,3,4,2’,4’-Pentahydroxybenzophenone: Another polyhydroxybenzophenone with similar UV-absorbing properties.
2,2’,3,4’,6-Pentachlorobiphenyl: Contains chlorine atoms instead of hydroxy groups and is used in different applications.
These compounds share similar structures but differ in the number and type of substituents, affecting their UV-absorbing capabilities and applications.
Eigenschaften
IUPAC Name |
(2,4-dihydroxyphenyl)-(2,3,4-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-6-1-2-7(10(16)5-6)11(17)8-3-4-9(15)13(19)12(8)18/h1-5,14-16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZZLQKUYLGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372781 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92379-42-5 | |
| Record name | 2,2',3,4,4'-PENTAHYDROXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1597443.png)
![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)
